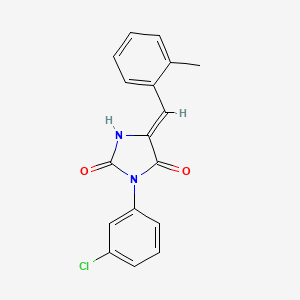
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- is a synthetic organic compound belonging to the hydantoin family. Hydantoins are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the condensation of appropriate aldehydes with hydantoin under acidic or basic conditions. For 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-hydantoin, the reaction might involve the use of m-chlorobenzaldehyde and o-methylbenzaldehyde with hydantoin in the presence of a catalyst such as piperidine or acetic acid.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at specific positions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield oxo-hydantoins, while reduction could produce amino-hydantoins.
Applications De Recherche Scientifique
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-, like other hydantoin derivatives, may have applications in:
Chemistry: As intermediates in organic synthesis.
Biology: As enzyme inhibitors or substrates in biochemical assays.
Medicine: Potential therapeutic agents for conditions like epilepsy and arrhythmias.
Industry: Components in agrochemicals or materials science.
Mécanisme D'action
The mechanism of action for hydantoin derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some hydantoins act as sodium channel blockers, affecting neuronal activity and providing anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: A well-known anticonvulsant.
Ethotoin: Another anticonvulsant with a similar structure.
Fosphenytoin: A prodrug of phenytoin.
Uniqueness
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- may have unique properties due to the presence of m-chlorophenyl and o-methylbenzylidene groups, which could influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
111223-84-8 |
|---|---|
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-2-3-6-12(11)9-15-16(21)20(17(22)19-15)14-8-4-7-13(18)10-14/h2-10H,1H3,(H,19,22)/b15-9- |
Clé InChI |
ORCVPDFFACHRBR-DHDCSXOGSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
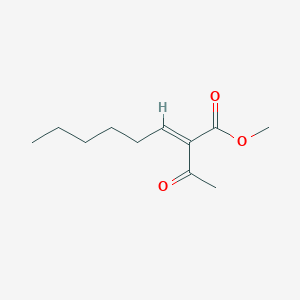
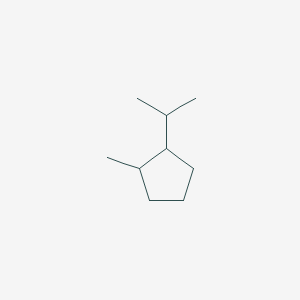
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
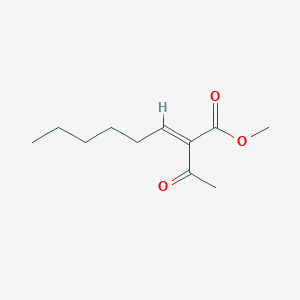



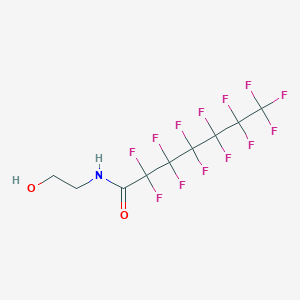

methanone](/img/structure/B14142679.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
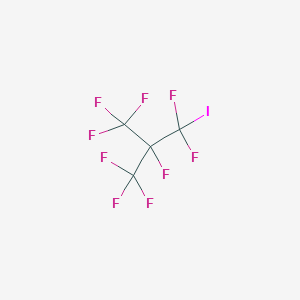
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
